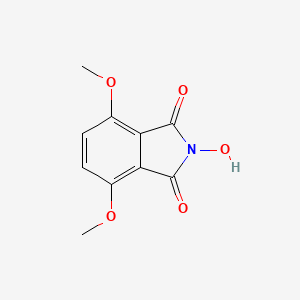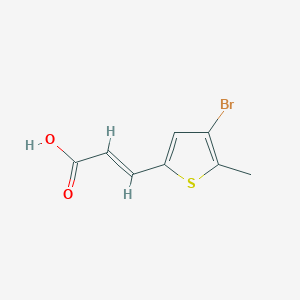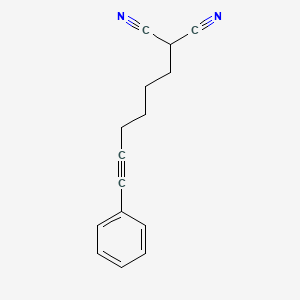![molecular formula C12H4Cl2O2S B12545981 Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- CAS No. 143746-70-7](/img/structure/B12545981.png)
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and materials science. The presence of chlorine atoms at the 6 and 7 positions of the naphtho[2,3-b]thiophene-4,9-dione structure enhances its reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of naphtho[2,3-b]thiophene-4,9-dione using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the selective chlorination at the 6 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphtho[2,3-b]thiophene-4,9-dione derivatives.
Aplicaciones Científicas De Investigación
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound exhibits biological activities such as anticancer and antimicrobial properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to cell death through mechanisms like apoptosis or ferroptosis. It may also inhibit specific signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: Similar structure but different substitution pattern.
Naphtho[2,3-b]thiophene-4,9-dione: Without chlorine substitution.
Dithienosilole-based compounds: Used in similar applications but with different electronic properties
Uniqueness
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for various applications. The specific substitution pattern also influences its electronic properties, making it suitable for use in advanced materials and therapeutic agents.
Propiedades
Número CAS |
143746-70-7 |
|---|---|
Fórmula molecular |
C12H4Cl2O2S |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
6,7-dichlorobenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H4Cl2O2S/c13-8-3-6-7(4-9(8)14)11(16)12-5(10(6)15)1-2-17-12/h1-4H |
Clave InChI |
QFZYTAVGUJSAAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


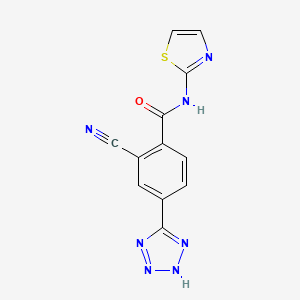
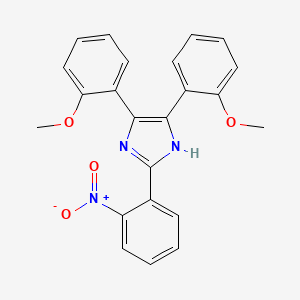

![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
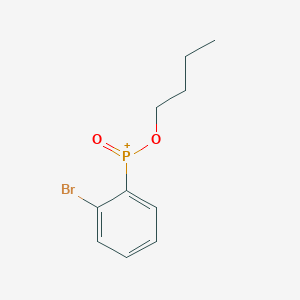
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)

silane](/img/structure/B12545942.png)
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
